molecular formula C15H12ClFN2O4 B4029098 2-(3-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide

2-(3-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide

Cat. No.: B4029098
M. Wt: 338.72 g/mol
InChI Key: JNTPKHQHNGEHCD-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide is an organic compound that features both chlorophenoxy and fluoronitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide typically involves a multi-step process:

    Formation of 3-chlorophenoxypropanoic acid: This can be achieved by reacting 3-chlorophenol with 3-chloropropanoic acid under basic conditions.

    Amidation: The 3-chlorophenoxypropanoic acid is then reacted with 4-fluoro-3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenoxy ring can be substituted by nucleophiles.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Oxidation: The phenoxy ring can undergo oxidation to form quinones.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Formation of substituted phenoxy derivatives.

    Reduction: Formation of 2-(3-chlorophenoxy)-N-(4-fluoro-3-aminophenyl)propanamide.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(4-fluorophenyl)propanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide: Lacks the fluorine atom, which may influence its electronic properties and interactions with biological targets.

Uniqueness

2-(3-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide is unique due to the presence of both fluorine and nitro groups, which can significantly impact its chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-11-5-6-13(17)14(8-11)19(21)22/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPKHQHNGEHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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